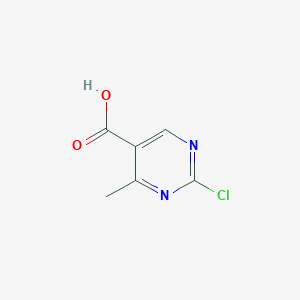

2-Chloro-4-methylpyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

2-chloro-4-methylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-3-4(5(10)11)2-8-6(7)9-3/h2H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEHPQBQVDLHSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440663 | |

| Record name | 2-Chloro-4-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188781-10-4 | |

| Record name | 2-Chloro-4-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-Chloro-4-methylpyrimidine-5-carboxylic acid, a crucial intermediate in the development of various pharmaceutical compounds. This document outlines two primary synthesis routes, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale and pilot-plant production.

Executive Summary

This compound is a key building block in medicinal chemistry. Its synthesis is primarily approached through two strategic pathways. Pathway A involves the initial synthesis of 2-Chloro-4-methylpyrimidine, followed by a Vilsmeier-Haack formylation at the 5-position and subsequent oxidation to the carboxylic acid. Pathway B proceeds through the synthesis of an ester intermediate, ethyl 2-chloro-4-methylpyrimidine-5-carboxylate, which is then hydrolyzed to the final product. Both pathways offer viable routes, with the choice of method depending on the availability of starting materials, desired scale, and process optimization parameters.

Pathway A: Formylation and Oxidation Route

This pathway is a three-step process commencing with the synthesis of the pyrimidine core, followed by the introduction of a formyl group and its subsequent oxidation.

Step 1: Synthesis of 2-Chloro-4-methylpyrimidine

Two effective methods for the synthesis of the key intermediate, 2-Chloro-4-methylpyrimidine, are presented below.

Method 1: From 2,4-Dichloropyrimidine

This method involves the selective methylation of 2,4-dichloropyrimidine using a Grignard reagent in the presence of an iron catalyst.

Experimental Protocol:

To a stirred solution of 2,4-dichloropyrimidine (2.0 g, 13.42 mmol) and Fe(acac)₃ (1.37 g, 3.9 mmol) in anhydrous THF (40 mL) under an argon atmosphere at 0°C, MeMgCl (3M solution in THF, 4.47 mL, 13.42 mmol) is added dropwise. The resulting reaction mixture is stirred at 0°C for 8 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: 25% ethyl acetate in hexanes) to yield 2-Chloro-4-methylpyrimidine.[1]

Method 2: From 2,6-Dichloro-4-methylpyrimidine

This method utilizes a dehalogenation reaction using zinc powder.

Experimental Protocol:

To a vigorously stirred slurry of 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol) in a mixture of ethanol (250 mL) and water (250 mL), zinc powder (41 g, 0.63 mol) and iodine (0.78 g, 3.08 mmol) are added sequentially. The reaction mixture is heated to reflux at 70°C for 4 hours. After cooling to room temperature, the mixture is filtered. The filtrate is concentrated under reduced pressure to remove ethanol and then extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by silica gel column chromatography (eluent: hexane/dichloromethane) to afford 2-Chloro-4-methylpyrimidine as a white solid.[2][3]

| Method | Starting Material | Key Reagents | Solvent | Yield | Reference |

| 1 | 2,4-Dichloropyrimidine | MeMgCl, Fe(acac)₃ | THF | 50% | [1][4] |

| 2 | 2,6-Dichloro-4-methylpyrimidine | Zinc powder, Iodine | Ethanol/Water | 53% | [2][3] |

Step 2: Vilsmeier-Haack Formylation of 2-Chloro-4-methylpyrimidine

This step introduces a formyl group at the electron-rich 5-position of the pyrimidine ring.

Experimental Protocol:

In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, phosphorus oxychloride (POCl₃) (3 equivalents) is cooled in an ice bath. N,N-Dimethylformamide (DMF) (3 equivalents) is added dropwise with stirring, maintaining the temperature below 10°C to form the Vilsmeier reagent. To this reagent, a solution of 2-Chloro-4-methylpyrimidine (1 equivalent) in DMF is added dropwise. The reaction mixture is then heated to 80-90°C and stirred for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured onto crushed ice with vigorous stirring. The resulting solution is neutralized with a saturated sodium bicarbonate solution and then extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-chloro-4-methylpyrimidine-5-carbaldehyde, which can be purified by column chromatography or used directly in the next step.

Step 3: Oxidation of 2-chloro-4-methylpyrimidine-5-carbaldehyde

The final step involves the oxidation of the aldehyde to the carboxylic acid.

Experimental Protocol:

To a solution of 2-chloro-4-methylpyrimidine-5-carbaldehyde (1 equivalent) in a suitable solvent such as a mixture of acetone and water, a solution of potassium permanganate (KMnO₄) (2-3 equivalents) in water is added dropwise at 0-5°C. The reaction mixture is stirred at room temperature until the purple color of the permanganate disappears. The reaction is then quenched by the addition of sodium bisulfite solution. The mixture is filtered to remove manganese dioxide, and the filtrate is acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

References

A Technical Guide to 2-Chloro-4-methylpyrimidine-5-carboxylic acid

CAS Number: 188781-10-4

This technical guide provides an in-depth overview of 2-Chloro-4-methylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its physicochemical properties, potential synthetic routes, and discusses the broader context of its applications based on the activities of related pyrimidine derivatives.

Core Compound Properties

This compound is a substituted pyrimidine, a class of compounds that are foundational in medicinal chemistry. The presence of a chloro group, a methyl group, and a carboxylic acid moiety on the pyrimidine ring provides multiple reactive sites for chemical modifications, making it a versatile building block in organic synthesis.[1]

Physicochemical Data

Quantitative data for this compound and its corresponding ethyl ester are summarized below. The data for the carboxylic acid is limited, with more information available for its ethyl ester precursor.

| Property | This compound | Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate |

| CAS Number | 188781-10-4[2] | 188781-08-0[3] |

| Molecular Formula | C₆H₅ClN₂O₂[2] | C₈H₉ClN₂O₂[3] |

| Molecular Weight | 172.57 g/mol [2] | 200.62 g/mol [3] |

| Physical Form | Solid | Not specified |

| Purity | ≥95% (as commercially available) | Not specified |

| Predicted XlogP | 1.1 | 1.8[3] |

| Hydrogen Bond Donors | 1 | 0[3] |

| Hydrogen Bond Acceptors | 4 | 4[3] |

| Rotatable Bond Count | 1 | 3[3] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-stage process: the formation of the pyrimidine ring to create the ethyl ester, followed by the hydrolysis of the ester to the carboxylic acid.

Caption: A proposed two-stage synthetic workflow for this compound.

General Experimental Protocol for Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

This protocol is a generalized procedure based on the synthesis of similar compounds and would require optimization for the specific target molecule.

-

Reaction Setup: A solution of an appropriate amidine and a β-ketoester is prepared in a suitable solvent, such as ethanol or dimethylformamide.

-

Cyclocondensation: The reaction mixture is heated under reflux for several hours to facilitate the cyclocondensation reaction, leading to the formation of the pyrimidine ring.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the ethyl ester of this compound.

General Experimental Protocol for Ester Hydrolysis

-

Reaction Setup: The purified ethyl ester is dissolved in a suitable solvent, such as a mixture of ethanol and water.

-

Hydrolysis: An aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide) or an acid (e.g., hydrochloric acid) is added to the ester solution. The mixture is then stirred, often with heating, to drive the hydrolysis of the ester to the carboxylic acid.

-

Workup and Purification: After the reaction is complete, the mixture is cooled and acidified (if a base was used for hydrolysis) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried to afford the final product.

Biological Activity and Applications in Drug Development

While specific biological activity data for this compound is not extensively documented, the pyrimidine scaffold is a well-established pharmacophore in a wide range of therapeutic areas. Pyrimidine derivatives have been investigated for their potential as anticancer, antiviral, and antibacterial agents.[1]

Potential as Kinase Inhibitors

Many pyrimidine derivatives are known to function as kinase inhibitors. For instance, certain pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[4][5] These compounds have demonstrated cytotoxic activities against various cancer cell lines.[4] The general mechanism of action for such inhibitors often involves competitive binding at the ATP-binding site of the kinase domain.

Potential Signaling Pathway Involvement

Given the known targets of similar pyrimidine derivatives, a hypothetical signaling pathway where this compound or its derivatives might act is the VEGFR-2 signaling cascade. Inhibition of VEGFR-2 would block downstream signaling pathways responsible for cell proliferation, migration, and survival.

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action on VEGFR-2.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its versatile structure allows for the synthesis of a diverse range of derivatives. While specific biological data for this compound is limited, the broader class of pyrimidine carboxylic acids has shown promise as inhibitors of key biological targets, such as kinases involved in cancer progression. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | C8H9ClN2O2 | CID 21220624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: 2-Chloro-4-methylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 2-Chloro-4-methylpyrimidine-5-carboxylic acid (CAS No. 188781-10-4), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, synthesis, reactivity, and potential biological significance. Detailed experimental protocols for the synthesis of its key precursor and its utilization in further synthetic applications are provided. The guide also includes visualizations of a synthetic workflow to aid in research and development.

Core Properties of this compound

This compound is a substituted pyrimidine derivative. The pyrimidine ring is a core structure in various biologically active molecules, including nucleic acids and many pharmaceuticals. The presence of a chloro group at the 2-position, a methyl group at the 4-position, and a carboxylic acid at the 5-position provides multiple reactive sites for further chemical modifications, making it a valuable building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 188781-10-4 | [1] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| Appearance | White to off-white solid | General |

| IUPAC Name | This compound | General |

Synthesis and Reactivity

While a direct, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, its synthesis would likely involve the formation of the pyrimidine ring followed by functional group manipulations. A common precursor for this and related compounds is 2-Chloro-4-methylpyrimidine.

Experimental Protocol: Synthesis of 2-Chloro-4-methylpyrimidine

This protocol describes the synthesis of the key precursor, 2-Chloro-4-methylpyrimidine, from 2,6-dichloro-4-methylpyrimidine.

Materials:

-

2,6-dichloro-4-methylpyrimidine

-

Zinc powder

-

Iodine

-

Ethanol (EtOH)

-

Water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Silica gel

Procedure:

-

A slurry of 50.0 g (0.31 mol) of 2,6-dichloro-4-methylpyrimidine in 250 mL of ethanol and 250 mL of water is prepared in a reaction vessel equipped with a stirrer.

-

To this vigorously stirred slurry, 41 g (0.63 mol) of zinc powder and 0.78 g (3.08 mmol) of iodine are sequentially added.

-

The reaction mixture is heated to reflux at 70°C for 4 hours.

-

After the reaction is complete, the mixture is cooled to room temperature and filtered.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The aqueous residue is then extracted with dichloromethane.

-

The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to remove the solvent.

-

The resulting residue is purified by silica gel column chromatography using a hexane/DCM solvent mixture as the eluent to yield 2-chloro-4-methylpyrimidine as a white solid.

Reactivity of this compound

The reactivity of this compound is dictated by its functional groups: the chloro substituent on the pyrimidine ring and the carboxylic acid group.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo standard reactions such as esterification, amide bond formation, and reduction. Its acidity allows for salt formation.

-

Chloro Substituent: The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines, alcohols, and thiols.

Experimental Workflow: Amide Synthesis

A documented application of this compound is its use as a key intermediate in the synthesis of more complex molecules for pharmaceutical research. An example is the synthesis of 2-chloro-4-methyl-N-(3-(trifluoromethyl)benzyl)pyrimidine-5-carboxamide.

Experimental Protocol: Synthesis of 2-chloro-4-methyl-N-(3-(trifluoromethyl)benzyl)pyrimidine-5-carboxamide

Materials:

-

This compound (CAS 188781-10-4)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-dimethylformamide (DMF)

-

(3-(Trifluoromethyl)phenyl)methanamine

-

Diisopropylethylamine (DIPEA)

Procedure:

-

To a solution of this compound (517 mg, 3.00 mmol) in N,N-dimethylformamide (20 mL) is added HATU (1.49 g, 3.89 mmol).

-

(3-(Trifluoromethyl)phenyl)methanamine (0.50 mL, 3.30 mmol) is then added, followed by the addition of diisopropylethylamine (1.50 mL, 8.61 mmol).

-

The reaction mixture is stirred at room temperature.

-

Upon completion, the reaction is worked up and purified by standard chromatographic methods to yield the desired amide product.

Workflow Visualization

The following diagram illustrates the synthetic workflow for the formation of the amide derivative.

Caption: Synthetic workflow for amide formation.

Spectral Data

Detailed spectral data for this compound is not widely published. However, based on its structure, the following characteristic signals can be expected:

¹H NMR Spectroscopy

A proton NMR spectrum would be expected to show a singlet for the methyl group protons, a singlet for the pyrimidine ring proton, and a broad singlet for the carboxylic acid proton. The chemical shifts would be influenced by the electron-withdrawing nature of the chloro and carboxylic acid groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show distinct signals for the methyl carbon, the four carbons of the pyrimidine ring (two of which are quaternary), and the carbonyl carbon of the carboxylic acid. The chemical shifts of the ring carbons would be significantly affected by the substituents. Carboxylic acid carbons typically appear in the range of 165-185 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show a broad O-H stretching band for the carboxylic acid group (typically around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and various C-H, C=N, and C-Cl stretching and bending vibrations.

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (172.57 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group, the chlorine atom, and other small fragments.

Biological and Pharmacological Significance

The pyrimidine scaffold is a cornerstone in the development of a wide range of therapeutic agents. Pyrimidine derivatives have been reported to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.[2] The specific biological activity of this compound has not been extensively characterized in the available literature. However, its role as a synthetic intermediate in the preparation of potential therapeutic agents, such as inhibitors of specific biological pathways, suggests its importance in drug discovery programs. For instance, its derivatives are explored for their potential to modulate the activity of enzymes or receptors involved in disease processes.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. This guide has summarized its core properties, provided detailed experimental protocols for its precursor's synthesis and its application in amide bond formation, and outlined its expected spectral characteristics and general biological relevance. Further research into the direct synthesis and biological profiling of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

2-Chloro-4-methylpyrimidine-5-carboxylic acid chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-methylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its chemical structure, IUPAC name, physicochemical properties, plausible synthetic routes, and its role as a potential building block in the synthesis of bioactive molecules.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position.

Chemical Structure:

IUPAC Name: this compound

Physicochemical Properties

| Property | Value (Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate) | Value (2-chloro-4-methylpyrimidine) |

| Molecular Formula | C₈H₉ClN₂O₂ | C₅H₅ClN₂ |

| Molecular Weight | 200.62 g/mol | 128.56 g/mol [1] |

| CAS Number | 188781-08-0 | 13036-57-2[1] |

| Appearance | Not specified | Pale yellow solid |

| Melting Point | Not specified | 35-36 °C |

| Boiling Point | Not specified | 94 °C at 12 mmHg |

| Solubility | Not specified | Soluble in Chloroform |

Experimental Protocols

While a specific, validated experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible synthetic route can be derived from the synthesis of its ethyl ester followed by hydrolysis.

Synthesis of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

A common method for the synthesis of pyrimidine-5-carboxylates involves the condensation of an amidine with a suitably substituted three-carbon component.

Proposed Synthesis of this compound via Hydrolysis

The hydrolysis of the ethyl ester, Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate, would be a standard procedure to obtain the target carboxylic acid.

Reaction:

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate + H₂O --(Acid or Base Catalyst)--> this compound + Ethanol

General Protocol:

-

Dissolve Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) or a strong acid (e.g., hydrochloric acid or sulfuric acid).

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If base hydrolysis was performed, acidify the mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid. If acid hydrolysis was used, the product may precipitate upon cooling or after partial removal of the solvent.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallization from a suitable solvent may be performed for further purification.

Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for this compound, starting from the synthesis of the key intermediate, 2-chloro-4-methylpyrimidine.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Development

Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, with applications as antiviral, antibacterial, and anticancer agents. This compound, as a functionalized pyrimidine, serves as a valuable intermediate for the synthesis of more complex molecules. The chloro and carboxylic acid groups provide reactive handles for further chemical modifications, such as nucleophilic substitution and amide bond formation, enabling the generation of diverse chemical libraries for drug discovery screening.

References

Navigating the Solubility Landscape of 2-Chloro-4-methylpyrimidine-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Chloro-4-methylpyrimidine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of a wide range of biologically active molecules. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. A thorough understanding of a compound's solubility in various solvents is therefore paramount during the early stages of drug development. This guide details the established methodologies for solubility determination and provides insights into the expected solubility behavior of pyrimidine derivatives.

Solubility of Pyrimidine Carboxylic Acid Derivatives: A Comparative Overview

Direct, quantitative solubility data for this compound is not extensively documented in publicly accessible scientific literature. However, examining the solubility of analogous compounds can offer valuable qualitative insights. The following table summarizes the reported solubility for related pyrimidine carboxylic acid derivatives.

| Compound | Solvent | Solubility |

| Pyrimidine-4-carboxylic acid | Ethanol | ~0.25 mg/mL[1] |

| Dimethyl sulfoxide (DMSO) | ~20 mg/mL[1] | |

| Dimethylformamide (DMF) | ~2 mg/mL[1] | |

| Phosphate Buffered Saline (PBS), pH 7.2 | ~1 mg/mL[1] | |

| 2-Aminopyrimidine-4-carboxylic acid | Dimethylformamide (DMF) | Freely soluble[2] |

| Dimethyl sulfoxide (DMSO) | Freely soluble[2] | |

| Water | Slightly soluble[2] | |

| Pyrimidine-2-carboxylic acid | Ethanol | Soluble[3] |

| Dimethyl sulfoxide (DMSO) | Soluble[3] | |

| Dimethylformamide (DMF) | Soluble[3] | |

| Phosphate Buffered Saline (PBS) | Soluble[3] |

Note: "Freely soluble" and "soluble" are qualitative terms and the exact quantitative values may vary.

Based on this comparative data, it can be inferred that this compound is likely to exhibit good solubility in polar aprotic solvents like DMSO and DMF. Its solubility in aqueous solutions and protic solvents like ethanol may be more limited and would require experimental determination.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in pharmaceutical sciences. The two primary methods employed are the Equilibrium Solubility Method (often referred to as the Shake-Flask Method) and the Kinetic Solubility Method.

Equilibrium Solubility Method (Shake-Flask)

This method measures the thermodynamic solubility of a compound, which is the concentration of the solute in a saturated solution at equilibrium. It is considered the "gold standard" for solubility measurement due to its accuracy.

Methodology:

-

Preparation: An excess amount of the solid compound (this compound) is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Separation: The undissolved solid is separated from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Workflow for Equilibrium Solubility Determination

Caption: Workflow of the Equilibrium Solubility (Shake-Flask) Method.

Kinetic Solubility Method

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). It provides a measure of the apparent solubility under non-equilibrium conditions and is often used for rapid screening of large numbers of compounds.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of the compound is prepared in a highly solubilizing solvent, most commonly DMSO.

-

Serial Dilution: The stock solution is serially diluted in the same solvent to create a range of concentrations.

-

Addition to Aqueous Buffer: A small aliquot of each dilution is added to an aqueous buffer (e.g., PBS) in a microplate.

-

Precipitation Detection: The plate is incubated for a short period (typically 1-2 hours) and the formation of precipitate is detected. This can be done visually or, more commonly, using automated instrumentation such as a nephelometer (measures light scattering) or a UV-Vis plate reader (measures absorbance changes).

-

Determination of Kinetic Solubility: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Caption: The role of solubility in the drug development process.

Conclusion

While quantitative solubility data for this compound remains to be definitively established, this technical guide provides the essential experimental frameworks for its determination. The comparative analysis of related pyrimidine carboxylic acids suggests that it will likely exhibit favorable solubility in polar aprotic solvents. For drug development professionals, the empirical determination of this compound's solubility profile using the detailed protocols herein is a critical next step. This will enable informed decisions regarding its formulation, potential for oral bioavailability, and overall progression as a viable drug candidate. The systematic application of these methodologies will undoubtedly pave the way for the successful development of novel therapeutics based on this promising chemical scaffold.

References

In-depth Technical Guide: Spectral Analysis of 2-Chloro-4-methylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-4-methylpyrimidine-5-carboxylic acid (CAS No. 188781-10-4), a key heterocyclic compound with applications in organic synthesis. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for this compound and its closely related precursor, 2-Chloro-4-methylpyrimidine.

Table 1: ¹H NMR Spectral Data of this compound (CAS: 188781-10-4)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| Data not available | - | - | - | DMSO-d6 |

Note: While the existence of ¹H NMR data in DMSO-d6 has been confirmed, the specific chemical shifts and multiplicities are not publicly available at this time.

Table 2: ¹H NMR and Mass Spectrometry Data for 2-Chloro-4-methylpyrimidine (Precursor) [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Solvent |

| 8.59 | Doublet | 4.9 | 1H | Pyrimidine H | DMSO-d6 |

| 7.44 | Doublet | 4.9 | 1H | Pyrimidine H | DMSO-d6 |

| 3.29 | Singlet | - | 3H | -CH₃ | DMSO-d6 |

| Mass Spectrometry (ESIMS) | m/z | ||||

| 129.11 | [M+H]⁺ |

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 173.01123 | 128.9 |

| [M+Na]⁺ | 194.99317 | 139.7 |

| [M-H]⁻ | 170.99667 | 129.2 |

Note: This data is based on computational predictions and awaits experimental verification.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for the analysis of pyrimidine derivatives and carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure of the compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d6.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Solvent: DMSO-d6.

-

Temperature: 25 °C.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Solvent: DMSO-d6.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

-

Instrument Parameters:

-

Spectrometer: FTIR spectrometer.

-

Technique: ATR or KBr pellet transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound, and to study its fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Instrument Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: ESI, positive and/or negative ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas Flow: 5-12 L/min.

-

Drying Gas Temperature: 200-350 °C.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Caption: Logical workflow for the synthesis, purification, and structural elucidation of a chemical compound.

References

A Comprehensive Review of 2-Chloro-4-methylpyrimidine-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylpyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse and potent biological activities, serving as core scaffolds in numerous therapeutic agents.[1] This technical guide provides a comprehensive literature review of this compound, covering its synthesis, chemical properties, and potential applications in drug discovery and development. While direct biological data for this specific molecule is limited in publicly available literature, this review extrapolates its potential therapeutic utility based on the well-documented activities of its structural analogs and precursor, 2-Chloro-4-methylpyrimidine. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Synthesis and Chemical Properties

The synthesis of this compound is not extensively detailed in the current literature. However, a plausible synthetic route would involve the oxidation of its precursor, 2-Chloro-4-methylpyrimidine. The synthesis of this precursor is well-documented.

Synthesis of the Precursor: 2-Chloro-4-methylpyrimidine

Several methods for the synthesis of 2-Chloro-4-methylpyrimidine have been reported. A common approach involves the reaction of 2,4-dichloropyrimidine with a methylating agent.[2][3] Another documented method utilizes the reduction of 2,6-dichloro-4-methylpyrimidine.[4]

Experimental Protocol: Synthesis of 2-Chloro-4-methylpyrimidine from 2,4-dichloropyrimidine [2][3]

This protocol is based on the method described by the American Comentis Company.

Materials:

-

2,4-dichloropyrimidine

-

Methylmagnesium chloride (MeMgCl) in Tetrahydrofuran (THF) (3M solution)

-

Iron(III) acetylacetonate (Fe(acac)3)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

A solution of 2,4-dichloropyrimidine (2g, 13.42 mmol) and Fe(acac)3 (1.37g, 3.9 mmol) in anhydrous THF (40 mL) is prepared in a flask under an argon atmosphere and cooled to 0°C.

-

To this stirred solution, MeMgCl (3M solution in THF, 4.47 mL, 13.42 mmol) is added dropwise, maintaining the temperature at 0°C.

-

The resulting reaction mixture is stirred at 0°C for 8 hours.

-

After the reaction is complete, the mixture is diluted with water and extracted with EtOAc.

-

The organic phase is separated, washed with brine, and then concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography, eluting with a mixture of 25% EtOAc in hexanes, to yield 2-Chloro-4-methylpyrimidine.

Synthesis workflow for 2-Chloro-4-methylpyrimidine.

Physicochemical Properties of 2-Chloro-4-methylpyrimidine

A summary of the key physicochemical properties of the precursor, 2-Chloro-4-methylpyrimidine, is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C5H5ClN2 | [2][3] |

| Molecular Weight | 128.56 g/mol | [2][3] |

| CAS Number | 13036-57-2 | [2][3] |

| Appearance | Light yellow solid | [2] |

| Melting Point | 35-36 °C | [2] |

| Boiling Point | 94 °C (12 mmHg) | [2] |

Potential Biological Applications

Anticancer Potential

Pyrimidine derivatives are well-established as anticancer agents, primarily due to their structural similarity to the nucleobases of DNA and RNA, allowing them to interfere with nucleic acid synthesis and repair in rapidly proliferating cancer cells.[1][5] Structure-activity relationship (SAR) studies on pyrimidine derivatives have demonstrated that modifications to the pyrimidine ring can significantly impact their cytotoxic activity.[6] For instance, certain pyrimidine-5-carbonitrile derivatives have been shown to exhibit potent anticancer and apoptotic activities, acting as EGFR inhibitors.[7]

The presence of a carboxylic acid group at the 5-position can influence the molecule's solubility, cell permeability, and interaction with biological targets. It is plausible that this compound could serve as a valuable intermediate for the synthesis of novel anticancer agents.

Antimicrobial and Anti-inflammatory Potential

Pyrimidine derivatives have also been investigated for their antimicrobial and anti-inflammatory properties.[3] The pyrimidine scaffold is a key component in several antibacterial and antifungal drugs. The mechanism of action often involves the inhibition of essential microbial enzymes.[5] Furthermore, some pyrimidine derivatives have been shown to exhibit anti-inflammatory effects by modulating key inflammatory mediators.[3] The carboxylic acid moiety in the target compound could potentially enhance its interaction with the active sites of microbial or inflammatory enzymes.

Potential Mechanism of Action

Based on the activities of related pyrimidine derivatives, a potential mechanism of action for compounds derived from this compound could involve the inhibition of key cellular enzymes or the induction of apoptosis.

Potential mechanisms of action for pyrimidine derivatives.

Experimental Protocols for Biological Evaluation (Based on Analogs)

For researchers interested in evaluating the biological activity of this compound, the following experimental protocols, adapted from studies on related pyrimidine derivatives, can serve as a starting point.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of a compound on cancer cell lines.[6]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. While direct biological data for this compound is scarce, the well-established anticancer, antimicrobial, and anti-inflammatory activities of the broader pyrimidine class of molecules suggest its significant potential. This technical guide has provided a comprehensive overview of the synthesis of its precursor, its physicochemical properties, and its potential therapeutic applications based on the current scientific literature. The detailed experimental protocols for the synthesis of the precursor and for the biological evaluation of related compounds offer a solid foundation for researchers to further investigate the therapeutic utility of this compound and its derivatives. Future studies should focus on developing an efficient synthesis for this target molecule and conducting thorough in vitro and in vivo evaluations to unlock its full therapeutic potential.

References

- 1. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 2-chloropyrimidine-5-carboxylic Acid | 374068-01-6 [smolecule.com]

- 4. 2-Chloro-4-methylpyrimidine | 13036-57-2 [chemicalbook.com]

- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Chloro-4-methylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-methylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, this paper consolidates available information on its synthesis, properties, and potential applications based on the chemistry of related pyrimidine derivatives.

Physicochemical Properties

Quantitative data for this compound and its key precursor, 2-Chloro-4-methylpyrimidine, are summarized below for easy reference and comparison.

| Property | This compound | 2-Chloro-4-methylpyrimidine |

| CAS Number | 188781-10-4[1] | 13036-57-2[2][3] |

| Molecular Formula | C₆H₅ClN₂O₂[1] | C₅H₅ClN₂[2][3] |

| Molecular Weight | 172.57 g/mol [1] | 128.56 g/mol [2][3] |

| Melting Point | Not available | 35-36 °C[2][3] |

| Boiling Point | Not available | 94 °C (12 mmHg)[2][3] |

| Appearance | Not available | Light yellow solid[2][3] |

Synthesis and Experimental Protocols

A common precursor for this synthesis is 2-Chloro-4-methylpyrimidine. Several methods for its preparation have been documented.

Experimental Protocol for the Synthesis of 2-Chloro-4-methylpyrimidine from 2,4-dichloropyrimidine

This method was proposed by the American Comentis Company.[2][3]

Materials:

-

2,4-dichloropyrimidine (2g, 13.42 mmol)

-

Fe(acac)₃ (1.37g, 3.9 mmol)

-

MeMgCl (3M THF solution, 4.47mL, 13.42 mmol)

-

Tetrahydrofuran (THF) (40 mL)

-

Ethyl acetate (EtOAc)

-

Water

-

Argon atmosphere

Procedure:

-

A solution of 2,4-dichloropyrimidine (2g, 13.42 mmol) and Fe(acac)₃ (1.37g, 3.9 mmol) in THF (40 mL) is stirred at 0°C under an argon atmosphere.

-

MeMgCl (3M THF solution, 4.47mL, 13.42 mmol) is added dropwise to the stirred solution.

-

The resulting reaction mixture is stirred at 0°C for 8 hours.

-

The reaction is quenched by diluting with water.

-

The product is extracted with EtOAc.

-

The organic phase is evaporated.

-

The crude product is purified by silica gel column chromatography (eluting with 25% EtOAc/hexanes) to yield 2-Chloro-4-methylpyrimidine.

Plausible Synthesis of this compound

A potential route to the title compound would involve the oxidation of the methyl group of a suitable precursor or through a carboxylation reaction. For instance, a related compound, 2-chloropyrimidine-4-carboxylic acid, is synthesized via the methyl oxidation of 2-Chloro-4-methylpyrimidine using selenium dioxide.[2] A similar strategy could theoretically be applied if a 2-chloro-4,5-dimethylpyrimidine precursor were available.

A more direct, though not explicitly documented, approach would be the direct carboxylation of 2-chloro-4-methylpyrimidine at the 5-position. This could potentially be achieved through lithiation followed by quenching with carbon dioxide, or via a palladium-catalyzed carboxylation reaction, methods that have been applied to other heterocyclic systems.

Logical Synthesis Workflow

The following diagram illustrates a potential high-level workflow for the synthesis of the target compound, starting from a common precursor.

Applications in Drug Discovery

Pyrimidine derivatives are a cornerstone in medicinal chemistry, with a wide range of biological activities. Chlorinated pyrimidines, in particular, serve as versatile intermediates in the synthesis of various pharmaceutical compounds.[4] 2-Chloro-4-methylpyrimidine has been utilized as a raw material in the synthesis of intermediates for beta-secretase inhibitors, which are being investigated for the treatment of Alzheimer's disease.[2]

While specific biological activities for this compound are not extensively reported, its structural motifs suggest potential as a building block in the development of kinase inhibitors or other therapeutic agents. The carboxylic acid functionality provides a handle for further chemical modifications and the formation of amides, esters, and other derivatives, which is a common strategy in drug design to modulate properties such as solubility, cell permeability, and target binding affinity.

Signaling Pathway Interaction (Hypothetical)

Given the prevalence of pyrimidine scaffolds in kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific signaling pathways implicated in diseases like cancer. The following diagram illustrates a hypothetical interaction where a derivative of the title compound acts as a kinase inhibitor.

This guide provides a summary of the currently available technical information on this compound. Further research is needed to fully elucidate its history, optimize its synthesis, and explore its potential biological activities and applications in drug development.

References

physical and chemical characteristics of 2-Chloro-4-methylpyrimidine-5-carboxylic acid

A comprehensive search for the physical and chemical characteristics of 2-Chloro-4-methylpyrimidine-5-carboxylic acid has yielded limited specific data. This technical guide will instead focus on the closely related and likely precursor molecule, 2-Chloro-4-methylpyrimidine, for which extensive data is available. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals who may be working with related chemical structures.

In-depth Technical Guide: 2-Chloro-4-methylpyrimidine

This guide provides a detailed overview of the core physical and chemical characteristics of 2-Chloro-4-methylpyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds.[1]

Chemical Identity and Physical Properties

2-Chloro-4-methylpyrimidine is a solid at room temperature, appearing as a white to off-white or light yellow crystalline powder.[2][3] It is recognized as an important intermediate in various chemical synthesis reactions.[2]

Table 1: Physical and Chemical Properties of 2-Chloro-4-methylpyrimidine

| Property | Value | Source(s) |

| CAS Number | 13036-57-2 | [2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₅H₅ClN₂ | [2][5][7][8][11] |

| Molecular Weight | 128.56 g/mol | [2][4][5][7][8][11] |

| Appearance | White to Almost white powder to crystal; Off-white - Brown; light yellow solid | [2][3][11] |

| Melting Point | 45-50 °C; 35-36°C; 51 - 56 °C; 47.0 to 51.0 °C; 49 °C | [2][3][4][11] |

| Boiling Point | 94 °C @ 17 mmHg; 94 °C @ 12mmHg | [2][3][4][10] |

| Solubility | Soluble in Methanol and Chloroform. | [3][4] |

| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 98 °C | [4] |

| Vapor Pressure | 0.209 mmHg at 25°C | [4] |

Spectral Data

Confirmation of the structure of 2-Chloro-4-methylpyrimidine is achieved through various spectroscopic methods. The 1H NMR and mass spectrometry data are key identifiers.

Table 2: Spectral Data for 2-Chloro-4-methylpyrimidine

| Spectrum Type | Data | Source(s) |

| ¹H NMR (d6-DMSO, 400 MHz) | δ 8.59 (d, 1H, J=4.9 Hz), 7.44 (d, 1H, J=4.9 Hz), and 3.29 (s, 3H) | [12] |

| Mass Spectrum (ESIMS) | 129.11 (M+H+) | [12] |

Further spectral information, including IR, Raman, and 13C NMR, may be available through specialized chemical databases.[13]

Synthesis Protocols

Several methods for the synthesis of 2-Chloro-4-methylpyrimidine have been documented. One common method involves the reduction of a di-chlorinated precursor.

Experimental Protocol: Synthesis from 2,6-dichloro-4-methylpyrimidine [10][12]

-

Materials:

-

2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol)

-

Ethanol (250 mL)

-

Water (250 mL)

-

Zinc powder (41 g, 0.63 mol)

-

Iodine (0.78 g, 3.08 mmol)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane/DCM solvent mixture

-

-

Procedure:

-

A slurry of 2,6-dichloro-4-methylpyrimidine in ethanol and water is prepared with vigorous stirring.

-

Zinc powder and iodine are sequentially added to the slurry.

-

The reaction mixture is heated to reflux at 70°C for 4 hours.

-

After cooling to room temperature, the mixture is filtered.

-

The filtrate is concentrated under reduced pressure to remove ethanol.

-

The aqueous residue is extracted with dichloromethane.

-

The combined organic layers are dried with anhydrous magnesium sulfate, filtered, and concentrated.

-

The resulting residue is purified by silica gel column chromatography using a hexane/DCM solvent mixture as the eluent to yield 2-chloro-4-methylpyrimidine as a white solid.

-

A proposed synthetic pathway for the target molecule, this compound, could potentially involve the oxidation of the methyl group of 2-Chloro-4-methylpyrimidine. One documented method for a similar transformation on a related compound involves a methyl oxidation reaction using selenium dioxide.[2]

Caption: Proposed synthesis pathway.

Reactivity and Chemical Behavior

2-Chloro-4-methylpyrimidine is a versatile intermediate. The chloro group can be displaced in nucleophilic substitution reactions, and the pyrimidine ring can undergo various transformations. It is used as a raw material in the synthesis of (4-methylpyrimidin-2-yl)methylamine, an intermediate for beta-secretase inhibitor compounds.[2]

Safety and Handling

2-Chloro-4-methylpyrimidine is classified as harmful if swallowed and causes skin and serious eye irritation.[5][9] It may also cause respiratory irritation.[9][11]

Table 3: GHS Hazard Information for 2-Chloro-4-methylpyrimidine

| Hazard Statement | Code | Source(s) |

| Harmful if swallowed | H302 | [5][9] |

| Causes skin irritation | H315 | [5][9][11] |

| Causes serious eye damage/irritation | H318/H319 | [5][9][11] |

| May cause respiratory irritation | H335 | [9][11] |

Handling recommendations include: [14]

-

Washing hands thoroughly after handling.

-

Wearing protective gloves, clothing, eye, and face protection.

-

Avoiding breathing dust, fume, gas, mist, vapors, or spray.

-

Using only outdoors or in a well-ventilated area.

Storage conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14] It should be protected from light and moisture and may require refrigeration.[14] It is incompatible with strong oxidizing agents.[14]

Applications

2-Chloro-4-methylpyrimidine serves as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] It is a key intermediate in the preparation of compounds with potential therapeutic applications, including beta-secretase inhibitors for conditions like Alzheimer's disease.[2] It is also a precursor for 2-chloropyrimidine-4-carboxylic acid, which is an intermediate for treatments of hyperphosphatemia and in the synthesis of certain kinase inhibitors.[2]

This technical guide provides a summary of the available data for 2-Chloro-4-methylpyrimidine. Researchers interested in this compound may find this information on its potential precursor valuable for their work. Further research would be required to fully characterize the physical and chemical properties of this compound.

References

- 1. 2-Chloro-4-methylpyrimidine (13036-57-2) at Nordmann - nordmann.global [nordmann.global]

- 2. Page loading... [guidechem.com]

- 3. 2-Chloro-4-methylpyrimidine | 13036-57-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chembk.com [chembk.com]

- 5. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 13036-57-2|2-Chloro-4-methylpyrimidine|BLD Pharm [bldpharm.com]

- 7. 13036-57-2 | 2-Chloro-4-methylpyrimidine - Fluoropharm [fluoropharm.com]

- 8. 2-Chloro-4-methylpyrimidine | CAS 13036-57-2 | Catsyn [catsyn.com]

- 9. chemical-label.com [chemical-label.com]

- 10. 2-Chloro-4-methylpyrimidine | 13036-57-2 [chemicalbook.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 13. 2-Chloro-4-methylpyrimidine(13036-57-2) 1H NMR spectrum [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

Methodological & Application

synthesis of 2-Chloro-4-methylpyrimidine-5-carboxylic acid from ethyl 2-amino-4-methylpyrimidine-5-carboxylate

Application Note: This document provides a comprehensive protocol for the two-step synthesis of 2-Chloro-4-methylpyrimidine-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the diazotization and subsequent chlorination of ethyl 2-amino-4-methylpyrimidine-5-carboxylate, followed by the hydrolysis of the resulting ethyl ester to yield the final carboxylic acid. This intermediate is of significant interest to researchers and scientists in the field of pharmaceutical sciences for the development of novel therapeutic agents.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the chloro, methyl, and carboxylic acid functional groups on the pyrimidine core provides multiple points for chemical modification, making it a versatile scaffold for the generation of compound libraries in drug discovery programs. The following protocol details a reliable method for the preparation of this compound from commercially available starting materials.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Diazotization and Chlorination: The amino group of ethyl 2-amino-4-methylpyrimidine-5-carboxylate is converted to a diazonium salt, which is subsequently displaced by a chloride ion in a Sandmeyer-type reaction to yield ethyl 2-chloro-4-methylpyrimidine-5-carboxylate.

-

Hydrolysis: The ethyl ester of the intermediate is hydrolyzed under basic conditions to afford the final product, this compound.

Data Presentation

| Step | Reactant | Product | Reagents | Solvent | Temperature | Typical Yield (%) |

| 1 | Ethyl 2-amino-4-methylpyrimidine-5-carboxylate | Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | NaNO₂, ZnCl₂, conc. HCl | Water | -5 to 0 °C | 60-70 |

| 2 | Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | This compound | NaOH, then conc. HCl | Ethanol/Water | Room Temperature | 85-95 |

Experimental Protocols

Step 1: Synthesis of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Materials:

-

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

-

Concentrated Hydrochloric Acid (HCl)

-

Zinc Chloride (ZnCl₂)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Distilled Water

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend ethyl 2-amino-4-methylpyrimidine-5-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the suspension to -5 °C in an ice-salt bath.

-

Add a solution of zinc chloride (1.5 eq) in water dropwise, maintaining the temperature below 0 °C.

-

Slowly add a solution of sodium nitrite (1.2 eq) in water via the dropping funnel, ensuring the temperature does not rise above 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour after the addition is complete.

-

Slowly raise the temperature to room temperature and continue stirring for an additional 2 hours.

-

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl 2-chloro-4-methylpyrimidine-5-carboxylate.

Step 2: Synthesis of this compound

Materials:

-

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Distilled Water

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

Procedure:

-

Dissolve ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture.

-

Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Cool the remaining aqueous solution in an ice bath.

-

Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to obtain this compound.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Use of 2-Chloro-4-methylpyrimidine-5-carboxylic Acid in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-4-methylpyrimidine-5-carboxylic acid as a key building block in the development of potent kinase inhibitors. The protocols and data presented herein are based on established methodologies for the synthesis of pyrimidine-based kinase inhibitors, offering a foundational guide for researchers in medicinal chemistry and drug discovery.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The strategic functionalization of the pyrimidine ring allows for fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. This compound is a versatile starting material, incorporating three key reactive sites: a chloro group at the 2-position, a methyl group at the 4-position, and a carboxylic acid at the 5-position. The chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various amine-containing fragments that can interact with the hinge region of a kinase. The carboxylic acid moiety is readily converted to an amide, a common functional group in kinase inhibitors that can form crucial hydrogen bonds within the ATP-binding site.

Application in the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various hematopoietic cells.[1] As a key mediator of immunoreceptor signaling, Syk has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases, as well as certain B-cell malignancies.[1][2] A prominent class of Syk inhibitors features a 4-anilinopyrimidine-5-carboxamide core, which has demonstrated high potency and selectivity.[1]

The general synthetic strategy for accessing these inhibitors involves two key steps:

-

Amide Coupling: The carboxylic acid of the pyrimidine core is coupled with a desired amine to form the carboxamide.

-

Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position of the pyrimidine ring is displaced by an aniline derivative.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative 4-anilinopyrimidine-5-carboxamide-based kinase inhibitor, starting from this compound.

Protocol 1: Amide Coupling to Synthesize 2-Chloro-N-(cyclopropylmethyl)-4-methylpyrimidine-5-carboxamide

This protocol details the formation of the amide bond between this compound and cyclopropylmethanamine.

Materials:

-

This compound

-

Cyclopropylmethanamine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add cyclopropylmethanamine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 2-Chloro-N-(cyclopropylmethyl)-4-methylpyrimidine-5-carboxamide.

Protocol 2: Nucleophilic Aromatic Substitution to Synthesize a 2,4-Disubstituted Pyrimidine-5-carboxamide Kinase Inhibitor

This protocol describes the displacement of the 2-chloro group with an appropriately substituted aniline to yield the final kinase inhibitor.

Materials:

-

2-Chloro-N-(cyclopropylmethyl)-4-methylpyrimidine-5-carboxamide (from Protocol 1)

-

Substituted aniline (e.g., 3-aminophenol)

-

p-Toluenesulfonic acid monohydrate

-

2-Pentanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a suspension of 2-Chloro-N-(cyclopropylmethyl)-4-methylpyrimidine-5-carboxamide (1.0 eq) and the substituted aniline (1.2 eq) in 2-pentanol, add p-toluenesulfonic acid monohydrate (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 120-130 °C) for 12-18 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final 2,4-disubstituted pyrimidine-5-carboxamide kinase inhibitor.

Data Presentation: Structure-Activity Relationship (SAR) of Pyrimidine-5-carboxamide Syk Inhibitors

The following table summarizes the structure-activity relationship for a series of 4-anilinopyrimidine-5-carboxamide derivatives as Syk inhibitors. This data highlights the impact of substitutions on the aniline ring and the carboxamide moiety on inhibitory potency.

| Compound ID | R1 (Aniline Substituent) | R2 (Carboxamide Substituent) | Syk IC50 (nM) |

| 1a | 3-OH | Cyclopropylmethyl | 15 |

| 1b | 4-OH | Cyclopropylmethyl | 85 |

| 1c | 3-OCH3 | Cyclopropylmethyl | 28 |

| 1d | 3-OH | Propyl | 25 |

| 1e | 3-OH | Isobutyl | 33 |

Data is representative and adapted from analogous series of Syk inhibitors for illustrative purposes.

Visualizations

Synthesis Workflow

Caption: General synthetic workflow for pyrimidine-5-carboxamide kinase inhibitors.

Syk Signaling Pathway

Caption: Simplified Syk signaling pathway and the point of inhibition.

References

Application Notes and Protocols for the Reaction of 2-Chloro-4-methylpyrimidine-5-carboxylic acid with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is a key strategy in the development of novel drugs. Specifically, the reaction of 2-chloro-4-methylpyrimidine-5-carboxylic acid with primary amines offers a versatile pathway to a diverse range of N-substituted 2-amino-4-methylpyrimidine-5-carboxamides. These products are of significant interest in drug discovery, particularly in the design of kinase inhibitors and other targeted therapies.

This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds. Two primary synthetic strategies are presented: a stepwise approach and a one-pot synthesis. The choice of method will depend on the specific reactivity of the primary amine and the desired final product.

Reaction Overview

The reaction between this compound and a primary amine involves two key transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The displacement of the chlorine atom at the C2 position of the pyrimidine ring by the primary amine. The electron-deficient nature of the pyrimidine ring facilitates this reaction.

-

Amide Bond Formation: The condensation of the carboxylic acid at the C5 position with the primary amine to form a carboxamide.

The chemoselectivity of the reaction—whether the SNAr or the amidation occurs first—can be influenced by the reaction conditions and the nature of the starting materials. For instance, the presence of a free carboxylic acid can direct the amine to first attack the C2 position.

Data Presentation

The following tables summarize typical reaction conditions and yields for the key steps involved in the synthesis of 2-(alkylamino)-4-methylpyrimidine-5-carboxamides.

Table 1: Nucleophilic Aromatic Substitution of 2-Chloropyrimidines with Primary Amines

| Entry | Primary Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | Ethanol | Et₃N | Reflux | 6 | 85 |

| 2 | n-Butylamine | Dioxane | K₂CO₃ | 100 | 8 | 78 |

| 3 | Cyclohexylamine | NMP | DIPEA | 120 | 12 | 75 |

| 4 | Aniline | DMF | NaH | 80 | 5 | 65 |

| 5 | 4-Methoxybenzylamine | 2-Propanol | Et₃N | Reflux | 7 | 88 |

Table 2: Amide Coupling of Pyrimidine-5-carboxylic Acids with Primary Amines

| Entry | Primary Amine | Coupling Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | HATU | DMF | DIPEA | 25 | 4 | 92 |

| 2 | n-Butylamine | EDC/HOBt | DCM | Et₃N | 25 | 6 | 85 |

| 3 | Cyclohexylamine | T3P | Ethyl Acetate | Pyridine | 50 | 5 | 88 |

| 4 | Aniline | BOP | DMF | DIPEA | 25 | 8 | 75 |

| 5 | 4-Methoxybenzylamine | PyBOP | DCM | Et₃N | 25 | 4 | 95 |

Experimental Protocols

Method 1: Stepwise Synthesis

This approach provides better control over the reaction and is generally higher yielding. It can be performed in two sequences:

Route A: SNAr followed by Amide Coupling

This is often the preferred route as the initial SNAr reaction can be cleaner.

Step 1: Synthesis of 2-(Alkylamino)-4-methylpyrimidine-5-carboxylic acid

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.1 eq)

-

Triethylamine (Et₃N) (2.0 eq) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Ethanol or 2-Propanol

Procedure:

-

To a round-bottom flask, add this compound and the chosen alcohol solvent.

-

Add the primary amine, followed by the base (Et₃N or DIPEA).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Acidify the residue with 1M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the 2-(alkylamino)-4-methylpyrimidine-5-carboxylic acid.

Step 2: Synthesis of N-Alkyl-2-(alkylamino)-4-methylpyrimidine-5-carboxamide

Materials:

-

2-(Alkylamino)-4-methylpyrimidine-5-carboxylic acid (from Step 1) (1.0 eq)

-

Primary amine (1.1 eq)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 2-(alkylamino)-4-methylpyrimidine-5-carboxylic acid in anhydrous DMF or DCM.

-

Add the primary amine and DIPEA to the solution.

-

In a separate flask, dissolve the coupling reagent (HATU or EDC/HOBt) in a small amount of anhydrous DMF or DCM and add it dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkyl-2-(alkylamino)-4-methylpyrimidine-5-carboxamide.

Route B: Amide Coupling followed by SNAr

This route may be advantageous if the primary amine is particularly sensitive to the conditions of the SNAr reaction.

Step 1: Synthesis of 2-Chloro-N-alkyl-4-methylpyrimidine-5-carboxamide

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.1 eq)

-

HATU (1.2 eq) or EDC/HOBt (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF or DCM

Procedure:

-

Follow the procedure for amide coupling as described in Method 1, Route A, Step 2, using this compound as the starting carboxylic acid.

Step 2: Synthesis of N-Alkyl-2-(alkylamino)-4-methylpyrimidine-5-carboxamide

Materials:

-

2-Chloro-N-alkyl-4-methylpyrimidine-5-carboxamide (from Step 1) (1.0 eq)

-

Primary amine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.5 eq, 60% dispersion in mineral oil)

-